molecular formula C15H14Cl2N2OS B2672219 (E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one CAS No. 1211915-29-5

(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2672219
CAS No.: 1211915-29-5
M. Wt: 341.25
InChI Key: UMTYDYDZWSVIJE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one is a useful research compound. Its molecular formula is C15H14Cl2N2OS and its molecular weight is 341.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one and its derivatives have been studied for their potential as corrosion inhibitors. Thiazole derivatives, for instance, have shown effectiveness in inhibiting corrosion of steel in acidic environments. This is significant in applications like oil well tubular steel preservation in hydrochloric acid solutions, where they act as mixed type inhibitors and adhere to the Langmuir adsorption isotherm (Yadav, Sharma, & Kumar, 2015).

Pharmaceutical Research

In the realm of pharmaceuticals, certain thiazole derivatives are explored for their anticancer potential. For instance, boronic acid-based molecules with structural similarities have shown promising activity against various cancer cell lines. These compounds have been subjected to bioanalysis and high-performance liquid chromatography for their potential as anticancer agents (Zagade et al., 2020).

Synthesis of Diverse Chemical Libraries

Thiazole compounds are used as starting materials in alkylation and ring closure reactions to generate structurally diverse chemical libraries. This versatility is crucial for discovering new compounds with potential applications in various fields, including medicine and materials science (Roman, 2013).

Antimicrobial and Antifungal Applications

Some thiazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, certain compounds have been synthesized and tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Mistry & Desai, 2006).

Antimalarial Research

Thiazole derivatives have also been investigated for their antimalarial properties. Certain compounds, through their unique structures, have demonstrated remarkable activity against malaria, prompting further studies for their potential as antimalarial drugs (Faslager, Johnson, & Werbel, 1973).

Anticancer and Antimicrobial Agents

Recent studies have focused on synthesizing new heterocyclic compounds, such as 1,3-oxazole clubbed pyridyl-pyrazolines, derived from thiazole compounds. These have shown promise as anticancer and antimicrobial agents, further highlighting the versatility of thiazole derivatives in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).

Antidiabetic Activity

Substituted (E)-3-(Benzo[d]thiazol-2-ylamino) phenylprop-2-en-1-ones, structurally related to the compound , have been synthesized and evaluated for their antidiabetic activity, demonstrating the potential of thiazole derivatives in treating diabetes (Patil et al., 2013).

Properties

IUPAC Name

(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-9-14(12(20)7-8-19(2)3)21-15(18-9)10-5-4-6-11(16)13(10)17/h4-8H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTYDYDZWSVIJE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.